molecular formula C18H18N4O3 B5913244 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide

4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913244
M. Wt: 338.4 g/mol
InChI Key: MHTXWDHHABQYKA-UHFFFAOYSA-N
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Description

4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide, also known as IQ-1S, is a small molecule that has gained attention in the scientific community due to its potential applications in cancer research. It was initially developed as an inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation and survival.

Mechanism of Action

4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide acts as an inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which are involved in various cellular processes. Inhibition of CK2 by 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to result in the activation of the tumor suppressor protein p53, which plays a key role in regulating cell cycle progression and apoptosis. Activation of p53 by 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have other biochemical and physiological effects. It has been demonstrated to inhibit the growth of various types of bacteria, including Staphylococcus aureus and Escherichia coli. This suggests that 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide may have potential applications as an antibacterial agent. In addition, 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of the enzyme casein kinase 1, which is involved in the regulation of circadian rhythms. This suggests that 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide may have potential applications in the treatment of sleep disorders and other circadian rhythm disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes, allowing it to reach its target proteins inside cells. In addition, 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have low toxicity, making it a relatively safe compound to use in lab experiments. However, one limitation of using 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide is that it is not highly specific for CK2, and may also inhibit other kinases. This can lead to off-target effects that may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide. One area of interest is in developing more specific inhibitors of CK2 that do not have off-target effects. This would allow for more precise manipulation of CK2 activity in cells. Another area of interest is in exploring the potential applications of 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide as an antibacterial agent. This could involve testing its efficacy against a wider range of bacterial strains, as well as investigating its mechanism of action against bacteria. Finally, 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide could be tested in combination with other anti-cancer drugs to determine its potential synergistic effects.

Synthesis Methods

The synthesis of 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-aminopyrimidine with ethyl acetoacetate to form a pyrimidinone intermediate. This intermediate is then reacted with isobutyl bromide to introduce the isobutyl group. The resulting compound is then subjected to a series of reactions, including oxidation and cyclization, to yield the final product, 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide. The synthesis method has been optimized to yield high purity and yield of the final product.

Scientific Research Applications

4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have potential applications in cancer research. It has been demonstrated to inhibit the activity of CK2, which is overexpressed in many types of cancer and has been implicated in promoting cancer cell survival and proliferation. Inhibition of CK2 by 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to sensitize cancer cells to chemotherapy, suggesting that it may have synergistic effects with other anti-cancer drugs.

properties

IUPAC Name

4-hydroxy-1-(2-methylpropyl)-2-oxo-N-pyrimidin-2-ylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-11(2)10-22-13-7-4-3-6-12(13)15(23)14(17(22)25)16(24)21-18-19-8-5-9-20-18/h3-9,11,23H,10H2,1-2H3,(H,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTXWDHHABQYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1-(2-methylpropyl)-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide

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